1-(2-bromophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and benzo[d]imidazole groups are aromatic, meaning they contain conjugated pi systems that contribute to the stability of the molecule. The pyrrolidinone group contains a cyclic amide, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction. The benzo[d]imidazole group could potentially participate in electrophilic aromatic substitution reactions. The pyrrolidinone group, being an amide, could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen. The various functional groups could also influence the compound’s solubility, reactivity, and stability .Scientific Research Applications
Novel Synthetic Routes and Heterocyclic Compound Synthesis
Hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines Synthesis
Research demonstrates the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines from succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine. These syntheses involve reactions with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite, yielding compounds with potential pharmacological applications (Katritzky et al., 2000).
Aryl Radical Building Blocks for Cyclisation onto Azoles
Another study utilized 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles with 2-(2-Bromophenyl)ethyl methanesulfonate and subsequent cyclisations, highlighting a method that could be relevant for synthesizing compounds with similar structures to the target compound (Allin et al., 2005).
Heterocyclic Compound Characterization and Derivative Synthesis
Phenyl Derivatives of Fused Imidazole Systems
The synthesis and characterization of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, imidazo[2,1-b]thiazoles, and imidazo[2,1-b]benzothiazoles with a phenyl moiety on the imidazole ring offer insights into the structural diversity and potential reactivity of compounds sharing a similar core structure (Abignente et al., 2009).
Preparation of Substituted Imidazo[1,2-a]pyridines
The preparation of substituted 2-aryl imidazo[1,2-a]pyridines showcases the introduction of various substituents, including acetamido, bromo, cyano, or formyl at strategic positions, which are crucial for modulating the biological activity and chemical reactivity of these compounds (Sundberg et al., 1988).
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be used in the development of new pharmaceuticals, or in materials science for the development of new materials with unique properties .
properties
IUPAC Name |
1-(2-bromophenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O2/c1-18-7-6-8-20(15-18)32-14-13-29-24-12-5-3-10-22(24)28-26(29)19-16-25(31)30(17-19)23-11-4-2-9-21(23)27/h2-12,15,19H,13-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEQAFTVPIOGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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